![molecular formula C24H21N3O4 B2410677 2-(苯并[d][1,3]二氧杂环戊烯-5-基)-7-乙氧基-5-(吡啶-4-基)-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]噁嗪 CAS No. 900003-54-5](/img/structure/B2410677.png)

2-(苯并[d][1,3]二氧杂环戊烯-5-基)-7-乙氧基-5-(吡啶-4-基)-5,10b-二氢-1H-苯并[e]吡唑并[1,5-c][1,3]噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

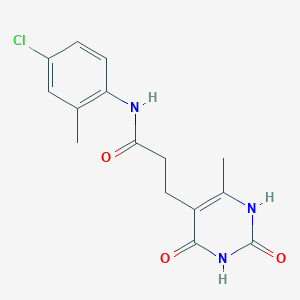

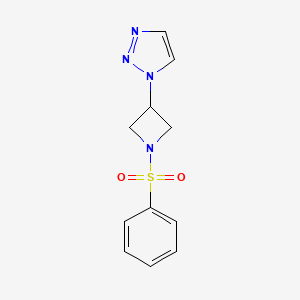

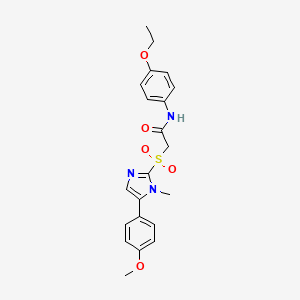

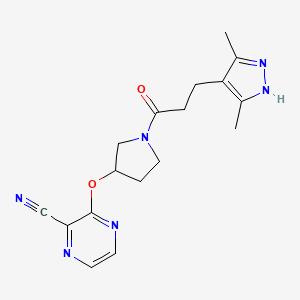

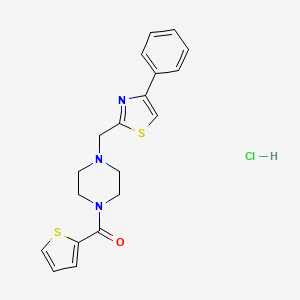

The compound is a complex organic molecule with several functional groups, including a benzodioxole, an ethoxy group, a pyridinyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group . These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of several heterocyclic rings. These rings may be planar or non-planar depending on the specific arrangement of the atoms and the presence of any stereochemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water .科学研究应用

- 结果: 该化合物对前列腺癌 (LNCaP)、胰腺癌 (MIA PaCa-2) 和急性淋巴细胞白血病 (CCRF-CEM) 癌细胞系表现出良好的抗癌活性。值得注意的是,3-N-苯并[1,2,5]噁二唑 17 和 3-N-2-甲基喹啉 20 对 CCRF-CEM 和 MIA PaCa-2 的 IC50 值在 328 到 644 nM 之间。 机制研究表明,该化合物在 CCRF-CEM 细胞中导致 S 期细胞周期阻滞和细胞凋亡 .

- 我们化合物的作用: 2-(苯并[d][1,3]二氧杂环戊烯-5-基)噻唑 (CW209292),与我们的化合物在结构上相关,在患有肝纤维化的大鼠中表现出抗纤维化活性。 它阻断了肝星状细胞中转化生长因子-β1 (TGF-β1) mRNA 的表达,表明可能具有抗纤维化益处 .

- 我们化合物的评估: N-芳基-5-(苯并[d][1,3]二氧杂环戊烯-5-基甲基)-4-(叔丁基)噻唑-2-胺,与我们的化合物在结构上相关,对 HeLa、A549 和 MCF-7 细胞系表现出强烈的生长抑制活性 .

抗癌活性

抗纤维化特性

抑制胶原蛋白合成

抗肿瘤活性

血管内皮生长因子受体 (VEGFR) 抑制

总之,我们的化合物在抗癌、抗纤维化和抗肿瘤方面具有广阔的前景,使其成为未来研究的激动人心的领域。研究人员应继续探索其多种应用,以充分发挥其潜力。 🌟

作用机制

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might lead to a reduction in cancer cell proliferation and an increase in cancer cell death.

安全和危害

未来方向

生化分析

Biochemical Properties

Based on its structural similarity to other compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be diverse, ranging from binding to enzymatic catalysis, and could influence the function and activity of these biomolecules .

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine in animal models have not been studied yet . Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-2-28-21-5-3-4-17-19-13-18(16-6-7-20-22(12-16)30-14-29-20)26-27(19)24(31-23(17)21)15-8-10-25-11-9-15/h3-12,19,24H,2,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYLYAXJULGLCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CC=NC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2410594.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)

![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)

![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)

![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)